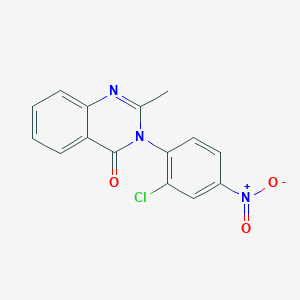![molecular formula C18H18N2O2 B14366399 2-[Imino(phenyl)acetyl]-N-propylbenzamide CAS No. 90072-48-3](/img/structure/B14366399.png)
2-[Imino(phenyl)acetyl]-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Imino(phenyl)acetyl]-N-propylbenzamide is a chemical compound that features an imine group (C=N) attached to a phenyl ring, an acetyl group, and a propyl-substituted benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Imino(phenyl)acetyl]-N-propylbenzamide typically involves the reaction of a benzamide derivative with an imine precursor. One common method is the condensation reaction between N-propylbenzamide and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Imino(phenyl)acetyl]-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
2-[Imino(phenyl)acetyl]-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[Imino(phenyl)acetyl]-N-propylbenzamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Imino(phenyl)acetyl]-N-methylbenzamide
- 2-[Imino(phenyl)acetyl]-N-ethylbenzamide
- 2-[Imino(phenyl)acetyl]-N-butylbenzamide
Uniqueness
2-[Imino(phenyl)acetyl]-N-propylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides distinct steric and electronic properties compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.
Propriétés
Numéro CAS |
90072-48-3 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-(2-imino-2-phenylacetyl)-N-propylbenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-2-12-20-18(22)15-11-7-6-10-14(15)17(21)16(19)13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3,(H,20,22) |
Clé InChI |
LPZITWANLRQLLC-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


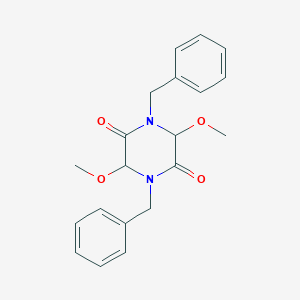
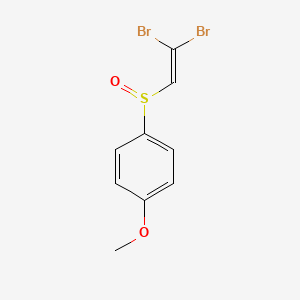
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
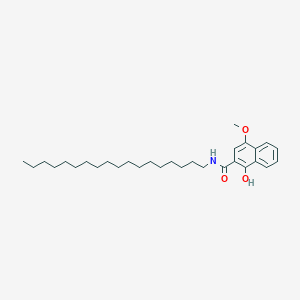
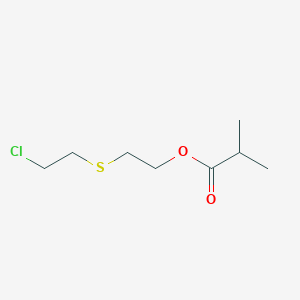


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
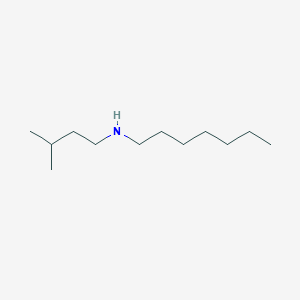
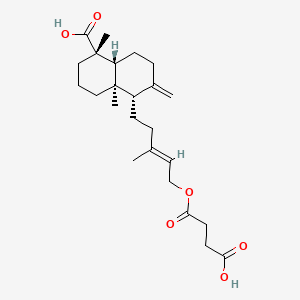
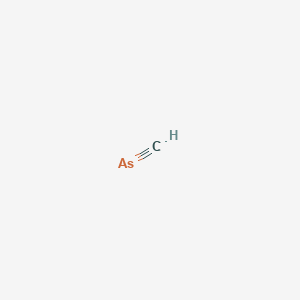
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
